(S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate
Description
(S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate is a chiral piperazine derivative featuring a 4-fluoro-2-methylphenyl substituent at the 2-position of the piperazine ring and two tert-butyloxycarbonyl (Boc) protecting groups. For example, compounds such as 1-benzyl 4-tert-butyl (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate are synthesized using THF or dioxane as solvents, with reagents like TEA and methanesulfonyl chloride for functional group transformations . The Boc groups enhance solubility and stability during synthesis, while the fluorophenyl moiety may confer unique electronic and steric properties, making the compound valuable in medicinal chemistry and PROTAC (Proteolysis-Targeting Chimera) development .
Properties
Molecular Formula |
C21H31FN2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ditert-butyl (2S)-2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C21H31FN2O4/c1-14-12-15(22)8-9-16(14)17-13-23(18(25)27-20(2,3)4)10-11-24(17)19(26)28-21(5,6)7/h8-9,12,17H,10-11,13H2,1-7H3/t17-/m1/s1 |
InChI Key |
AHBVODBCQCDZKU-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2CN(CCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CN(CCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the 4-Fluoro-2-Methylphenyl Group: The 4-fluoro-2-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound and a strong base.
Esterification: The final step involves the esterification of the piperazine ring with tert-butyl chloroformate to form the di-tert-butyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the fluoro group, converting it to a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoro group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with its analogs:
Key Observations
Substituent Effects: Electron-Withdrawing Groups (e.g., Fluorine): The 4-fluoro-2-methylphenyl group in the target compound likely enhances metabolic stability and binding affinity in biological systems due to fluorine’s electronegativity and the methyl group’s steric effects. This contrasts with hydrophilic substituents like hydroxymethyl or hydroxyethyl, which improve aqueous solubility but may reduce membrane permeability . Aminomethyl vs. Cyanomethyl: The aminomethyl analog (MW 315.41) poses handling risks (skin/eye irritation) , while the cyanomethyl derivative (MW 359.42) is reactive due to the nitrile group, requiring stringent purification .
Stereochemical Considerations :
The (S)-configuration in piperazine derivatives is critical for chiral recognition in drug-receptor interactions. For example, (S)-Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS 958635-12-6) is distinct from its (R)-isomer in synthetic applications .
Synthetic Utility : Boc-protected piperazines are widely used as intermediates. The tert-butyl groups simplify purification via crystallization or chromatography, as seen in the synthesis of 1-benzyl-4-tert-butyl derivatives .
Biological Activity
(S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. As a piperazine derivative, it exhibits a range of pharmacological effects, making it a candidate for further research and application in therapeutic settings.
Chemical Structure and Properties
The molecular formula of (S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate is C21H31FN2O4, with a molecular weight of approximately 394.5 g/mol. Its structure includes:
- Two tert-butyl groups
- A piperazine ring
- A 4-fluoro-2-methylphenyl group
This specific arrangement contributes to its distinct chemical behavior and potential interactions with biological targets.
Table 1: Structural Features Comparison
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate | Structure | Fluorine enhances binding affinity |
| Di-tert-butyl 2-(4-chloro-2-methylphenyl)piperazine-1,4-dicarboxylate | Chloro Structure | Contains chlorine; different reactivity |
| Di-tert-butyl 2-(4-bromo-2-methylphenyl)piperazine-1,4-dicarboxylate | Bromo Structure | Bromine affects stability and reactivity |
| Di-tert-butyl 2-(4-iodo-2-methylphenyl)piperazine-1,4-dicarboxylate | Iodo Structure | Iodine enhances lipophilicity but reduces reactivity |
Pharmacological Effects
Research indicates that piperazine derivatives like (S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate possess various pharmacological activities, including:
- Anxiolytic Effects : Studies have shown that similar compounds can reduce anxiety-like behaviors in animal models.
- Antidepressant Activity : The compound may exhibit antidepressant properties through interactions with serotonergic pathways.
- Antipsychotic Potential : Its structural features suggest possible antipsychotic effects, which are common among piperazine derivatives.
The presence of the fluorine atom is believed to enhance the compound's binding affinity to specific receptors and enzymes, potentially increasing its therapeutic efficacy compared to other piperazine derivatives lacking this substitution.
The mechanism by which (S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate exerts its biological effects is likely mediated through interactions with neurotransmitter systems. For instance, compounds with similar structures have been shown to act on the serotonin receptors, particularly the 5-HT(1A) receptor, which plays a crucial role in mood regulation and anxiety .
Case Studies
In a series of behavioral tests conducted on mice:
- Open Field Test (OFT) : Mice treated with the compound spent significantly more time in the center of the arena, indicating reduced anxiety.
- Elevated Plus Maze (EPM) : Results corroborated anxiolytic-like effects as the treated mice exhibited increased exploration of open arms.
- Forced Swim Test (FST) : A decrease in immobility time suggested antidepressant-like activity.
These findings suggest that (S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate may be effective in treating anxiety and depression-related disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
